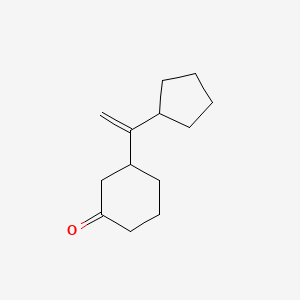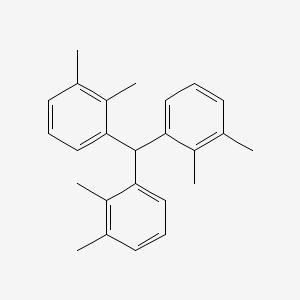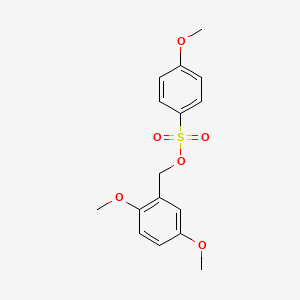
(2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate is a chemical compound known for its unique structure and properties It is characterized by the presence of methoxy groups on the phenyl ring and a sulfonate ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate typically involves the reaction of (2,5-dimethoxyphenyl)methanol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The sulfonate ester linkage can be hydrolyzed to yield the corresponding sulfonic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles in the presence of a catalyst or under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the sulfonate ester.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methoxybenzenesulfonic acid and (2,5-dimethoxyphenyl)methanol.
Oxidation: Quinones or other oxidized products depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of (2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and sulfonate ester linkage play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate biochemical pathways through its interactions with key proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
(2,4-Dimethoxyphenyl)methanol: Similar structure with methoxy groups at different positions.
2,5-Dimethoxybenzaldehyde: Contains methoxy groups and an aldehyde functional group instead of a sulfonate ester.
Uniqueness
(2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its sulfonate ester linkage differentiates it from other similar compounds, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
194535-88-1 |
|---|---|
Fórmula molecular |
C16H18O6S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(2,5-dimethoxyphenyl)methyl 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C16H18O6S/c1-19-13-4-7-15(8-5-13)23(17,18)22-11-12-10-14(20-2)6-9-16(12)21-3/h4-10H,11H2,1-3H3 |
Clave InChI |
YLVHPVKPVUCOMX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


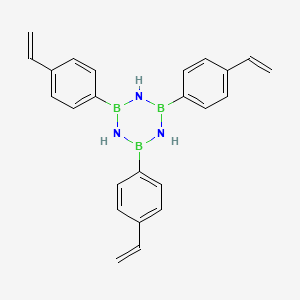
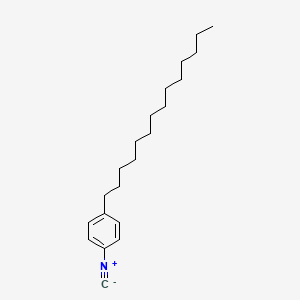


![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)
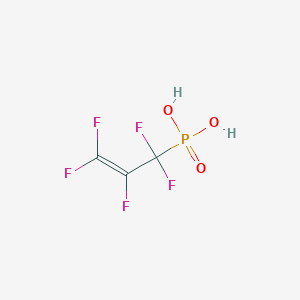
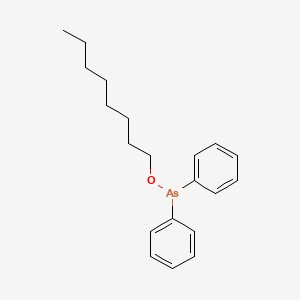
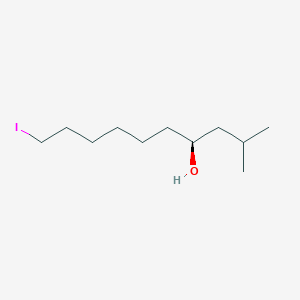
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
